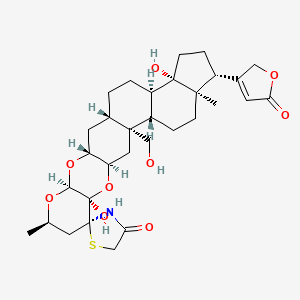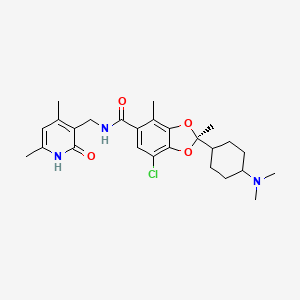
Valemetostat
Vue d'ensemble
Description
Valemetostat, also known by the trade name Ezharmia, is a drug used for the treatment of adult T-cell leukemia/lymphoma (ATL). It is an inhibitor of the enzymes enhancer of zeste homolog 1 (EZH1) and enhancer of zeste homolog 2 (EZH2), which are implicated in the etiology of some forms of cancer including non-Hodgkin lymphomas .
Molecular Structure Analysis
The molecular formula of Valemetostat is C26H34ClN3O4. It has a molecular weight of 488.0 g/mol . The IUPAC name is (2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide .Physical And Chemical Properties Analysis
Valemetostat is an orally available selective inhibitor of the histone lysine methyltransferases enhancer of zeste homolog 1 (EZH1) and 2 (EZH2), with potential antineoplastic activity .Applications De Recherche Scientifique
Treatment of Adult T-Cell Leukemia/Lymphoma (ATL)
Valemetostat has been submitted as a New Drug Application (NDA) in Japan for the treatment of patients with relapsed/refractory adult T-cell leukemia/lymphoma (ATL) . ATL is a rare and aggressive type of peripheral T-cell lymphoma that occurs with greater frequency in parts of Japan and other regions . Valemetostat could potentially be the first dual inhibitor of EZH1 and EZH2 to be approved anywhere in the world .
Targeting EZH1 and EZH2 Enzymes
Valemetostat is a potential first-in-class dual inhibitor of EZH1 and EZH2 . These enzymes are involved in epigenetic regulation, and their inhibition can have significant effects on gene expression .
Reactivation of Silenced Gene Expression
In an in vitro study, valemetostat significantly reduced global H3K27me3 levels, a marker of gene silencing . This resulted in the reactivation of silenced gene expression .
Potential Improvement of Prognosis in ATL
Patients with ATL face a poor prognosis with current therapies . Valemetostat, by targeting both EZH1 and EZH2, could potentially provide a new type of targeted therapy option for these patients .
Targeting Histone Methylation
Valemetostat targets a protein modification known as histone methylation . This modification is involved in the silencing of tumor suppressor genes, and valemetostat has been shown to restore their function .
Mécanisme D'action
Target of Action
Valemetostat is a selective dual inhibitor of histone-lysine N-methyltransferases enhancer of zeste homolog 1 and 2 (EZH1/2) . These are alternative subunits of polycomb repressive complex 2 (PRC2) that initiate chromatin folding via tri-methylation of the 27th lysine residue of histone H3 (H3K27), resulting in repression of genes associated with tumor suppression and cell differentiation .
Mode of Action
Valemetostat works by effectively preventing the methylation of histone H3 by inhibiting the histone-modifying enzymes EZH1 and EZH2 . This results in several tumor suppressor genes becoming accessible for expression in cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by valemetostat involves the methylation of histone H3 at lysine 27 (H3K27me3), a repressive transcriptional mark broadly associated with gene silencing . Valemetostat prevents H3K27me3 and increases the expression of genes involved in immune function (SLA, PAG1) that can be silenced by H3K27me3 .
Pharmacokinetics
In a phase 1 study, valemetostat demonstrated dose-proportional increases in maximum plasma concentration (Cmax) and area under the concentration–time curve (AUC) following single ascending doses . The plasma pharmacokinetic parameters were similar between the capsule and tablet formulations following a single 200-mg dose . Administration of valemetostat after a meal was associated with 50%-60% lower cmax, 30%-50% lower auc, and a median tmax delay of 25-3 hours relative to fasted administration .
Result of Action
Valemetostat has shown efficacy in reducing tumor size and generating a durable clinical response in patients with adult T-cell leukemia/lymphoma (ATL), an aggressive cancer characterized by many genetic mutations . The drug demonstrated clinical antitumor activity in patients with non-Hodgkin lymphomas (NHL), including relapsed or refractory peripheral T-cell lymphoma (PTCL) and ATL .
Action Environment
The efficacy of valemetostat can be influenced by various environmental factors such as the patient’s health status, the presence of other medications, and the patient’s diet. For instance, food intake can significantly affect the bioavailability of valemetostat, with a high-fat or low-fat meal leading to a decrease in Cmax and AUC, and a delay in Tmax . Therefore, valemetostat should be administered under fasted conditions to avoid a negative food effect .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34ClN3O4/c1-14-11-15(2)29-25(32)20(14)13-28-24(31)19-12-21(27)23-22(16(19)3)33-26(4,34-23)17-7-9-18(10-8-17)30(5)6/h11-12,17-18H,7-10,13H2,1-6H3,(H,28,31)(H,29,32)/t17?,18?,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDRNUPMYCFXGM-ZZHSESOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)OC(O3)(C)C4CCC(CC4)N(C)C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)O[C@@](O3)(C)C4CCC(CC4)N(C)C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Valemetostat | |
CAS RN |
1809336-39-7 | |
| Record name | Valemetostat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809336397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VALEMETOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60RD0234VE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



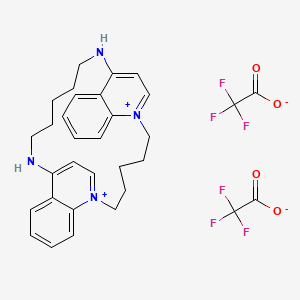

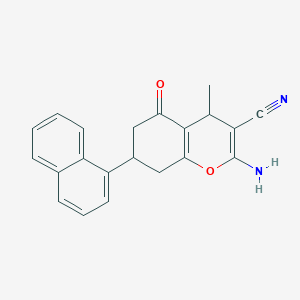

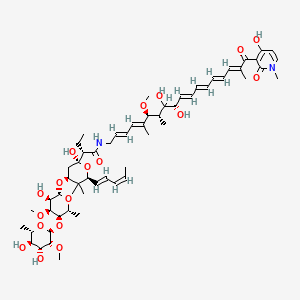

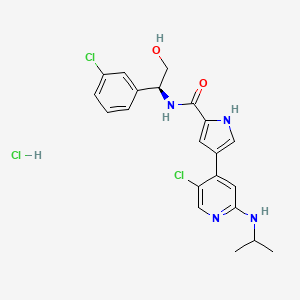
![N-cyclohexyl-2-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methoxyphenyl]imidazo[1,2-a]pyrazin-3-amine](/img/structure/B611562.png)
![N-Tert-Butyl-2-[4-(3,5-Dimethyl-1,2-Oxazol-4-Yl)phenyl]imidazo[1,2-A]pyrazin-3-Amine](/img/structure/B611563.png)
